Protoporphyrin IX dimethyl ester

Description

Properties

IUPAC Name |

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBPATQBTSBIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889376 |

Source

|

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-66-7, 6164-53-0 |

Source

|

| Record name | Protoporphyrin IX dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Protoporphyrin IX Dimethyl Ester

This guide provides a comprehensive overview of the core chemical properties, synthesis, purification, and analytical characterization of Protoporphyrin IX dimethyl ester. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this pivotal molecule in their work, particularly in the realm of photosensitizers and drug delivery systems. This document moves beyond a simple recitation of facts to offer field-proven insights and the causality behind experimental choices, ensuring a robust and reliable foundation for your research endeavors.

Fundamental Properties of this compound

This compound is the dimethyl ester derivative of Protoporphyrin IX, a crucial precursor to heme and chlorophylls.[1][2] The esterification of the two propionic acid side chains significantly alters its solubility profile, making it more amenable to use in organic solvents, which is a key advantage for synthetic modifications and formulation development.[3] It presents as a dark purple powder or crystal.[1][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. These values are critical for its identification, quantification, and application in various experimental settings.

| Property | Value | Solvents/Conditions | References |

| Molecular Formula | C₃₆H₃₈N₄O₄ | - | [5][6] |

| Molecular Weight | 590.71 g/mol | - | [5][6] |

| Melting Point | 225-228 °C | - | [1][4] |

| Solubility | Soluble | DMSO, Chloroform, Acetone, THF, Diethyl ether, Ethyl acetate, Methanol | [1][7] |

| UV-Vis Absorption (Soret Band) | ~407-408 nm | Chloroform | [1][8] |

| Molar Extinction Coefficient (ε) | ~166,000 - 171,000 M⁻¹cm⁻¹ | Chloroform (at Soret band) | [8][9] |

| UV-Vis Absorption (Q-bands) | ~506, 541, 576, 631 nm | Chloroform | [1] |

| Fluorescence Emission | ~621 nm, ~685 nm | Chloroform | [9][10] |

| Fluorescence Quantum Yield (Φf) | 0.06 - 0.1 | Chloroform, Methanol | [8][9] |

Synthesis and Purification: A Validated Workflow

The most common and straightforward synthesis of this compound involves the esterification of Protoporphyrin IX. A reliable method is the acid-catalyzed reaction with methanol.[5][6] Subsequent purification is crucial to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.[11]

Detailed Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask, suspend Protoporphyrin IX in anhydrous methanol. The reaction should be protected from light by wrapping the flask in aluminum foil.

-

Acidification: Slowly add concentrated sulfuric acid dropwise to the suspension while stirring. A typical concentration is 5% v/v of sulfuric acid to methanol.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like chloroform or dichloromethane. Wash the organic layer with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Detailed Experimental Protocol: HPLC Purification

-

System: A standard reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase. For example, a linear gradient from 60% acetonitrile in water to 100% acetonitrile over 20-30 minutes can be effective.

-

Detection: A UV-Vis detector set to the Soret band maximum (~407 nm) will provide the highest sensitivity for fraction collection.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like THF.

-

Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

-

Inject the sample onto the equilibrated column.

-

Run the gradient and collect the fractions corresponding to the main peak.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is recommended.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7] Ensure the sample is free of particulate matter by filtering it through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[7]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the porphyrin macrocycle protons, the methyl groups, the vinyl groups, and the propionate ester groups. The large ring current of the porphyrin macrocycle causes a significant downfield shift of the meso-protons (around 9-10 ppm) and an upfield shift of the inner N-H protons (around -2 to -4 ppm).

-

¹³C NMR: The carbon NMR spectrum will complement the proton data and confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method for porphyrins.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 591.71. High-resolution mass spectrometry can be used to confirm the elemental composition.

Application in Photodynamic Therapy: Mechanism and Experimental Considerations

This compound is a potent photosensitizer and serves as a valuable precursor for the development of new agents for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death in diseased tissues, such as tumors.[4][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]

- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

Foreword: Situating Protoporphyrin IX Dimethyl Ester in Modern Research

An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester (CAS 5522-66-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

This compound (CAS 5522-66-7), the methyl-esterified derivative of the pivotal biological precursor Protoporphyrin IX (PPIX), represents more than a mere laboratory reagent. It is a critical tool that bridges synthetic chemistry with profound biological applications. While PPIX is the immediate precursor to heme—the cornerstone of oxygen transport and cellular respiration—its inherent low solubility in aqueous and many organic media presents significant challenges for in vitro and in vivo research.[1][2]

The esterification of the two propionic acid side chains to yield this compound (PME) fundamentally alters its physicochemical properties, enhancing its solubility in common organic solvents and modifying its lipophilicity.[3][4] This simple modification unlocks a vast potential, transforming the molecule into a versatile platform for investigating photodynamic therapy (PDT), developing novel biosensors, and serving as a stable starting material for the synthesis of complex porphyrin-based photosensitizers.[4][5][6] This guide provides a comprehensive technical overview of PME, from its fundamental properties and synthesis to its characterization and cutting-edge applications, offering field-proven insights for professionals in drug discovery and biomedical research.

Core Physicochemical & Handling Characteristics

A thorough understanding of a compound's properties is the foundation of its effective application. PME is a dark purple, crystalline powder.[7][8] Its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5522-66-7 | [7] |

| Molecular Formula | C₃₆H₃₈N₄O₄ | [7] |

| Molecular Weight | 590.71 g/mol | [6][7] |

| Appearance | Dark purple powder/crystal | [4][7][9] |

| Melting Point | 225-228 °C | [3][4][7] |

| Solubility | Soluble in DMSO, chloroform, acetone, THF, methanol, ethyl acetate.[3][7] | [3][7] |

| Purity (Typical) | ≥95% (HPLC) | [7] |

| Storage Conditions | Store at 2-8°C, keep in a dark place under an inert atmosphere.[7][10] | [7][10] |

| Stability | Light-sensitive.[7] Stable under recommended storage conditions.[9][11] | [7][9][11] |

Safety and Handling Protocol

As a laboratory chemical, PME requires careful handling to ensure personnel safety.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[12][13] Handle in a well-ventilated area or an efficient fume hood to avoid inhaling dust.[11][13]

-

Handling Procedure: Avoid creating dust. Wash hands thoroughly after handling.[12] Prevent contact with skin and eyes.[13]

-

Disposal: Dispose of contents and container to an approved industrial combustion plant or in accordance with local regulations.[12]

Synthesis and Purification: A Practical Workflow

While commercially available, understanding the synthesis of PME is valuable for custom derivatization or when starting from biological sources. The most common and direct route is the acid-catalyzed esterification of Protoporphyrin IX, which itself can be sourced from hemin (extracted from blood) or synthesized from simpler precursors like hematoporphyrin.[14][15]

The core principle involves the Fischer esterification of the two carboxylic acid groups on the porphyrin macrocycle using an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Step-by-Step Esterification Protocol

This protocol is adapted from established methodologies for the esterification of porphyrins.[14]

-

Dissolution: Dissolve Protoporphyrin IX in a mixture of chloroform and methanol. The chloroform aids in solubilizing the starting material.

-

Catalysis: Add concentrated sulfuric acid (e.g., 5% v/v) to the solution dropwise while stirring. This step should be performed cautiously as the reaction is exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Crucially, the entire process must be conducted in the dark by wrapping the reaction vessel in aluminum foil, as porphyrins are highly sensitive to light and can undergo photo-degradation.[7][14]

-

Neutralization: After the reaction is complete (monitored by TLC), carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with water to remove salts and residual acid, and then dry it over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude PME can be purified by crystallization from a chloroform/methanol mixture (e.g., 1:3 v/v) or by column chromatography on silica gel.[14]

Causality Insight: The use of concentrated H₂SO₄ serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Synthesis & Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization and Quality Control

Confirming the identity and purity of PME is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Exhibits characteristic signals due to the porphyrin ring current. Inner N-H protons appear far upfield (~ -2 to -4 ppm), while peripheral meso-protons are shifted downfield (~ 9-10 ppm). Signals for the methyl esters (~3.6 ppm) and other side chains will be present.[16] |

| Mass Spec (MS) | Confirms the molecular weight. Expect to see the molecular ion peak [M+H]⁺ at m/z ≈ 591.7. |

| UV-Vis Spec. | Shows a strong Soret band (or B band) around 408-412 nm in chloroform, and several weaker Q-bands in the 500-650 nm region.[9] This is essential for determining concentration via the Beer-Lambert law. |

| HPLC | Used to determine purity. A high-purity sample (>95%) will show a single major peak at the characteristic retention time for the compound under the specified column and mobile phase conditions.[3][7] |

Core Applications in Drug Development and Research

The enhanced solubility and bioavailability of PME compared to its parent compound, PPIX, make it a valuable tool in several research domains.[17]

Photosensitizer in Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[18][19]

-

Mechanism of Action: PME, when administered, can preferentially accumulate in tumor tissues.[20] Upon irradiation with light of a specific wavelength (corresponding to one of its Q-bands), the PME molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which induces apoptosis and necrosis in nearby cancer cells.[4][18]

-

Advantages over PPIX/ALA: Studies have shown that PME exhibits higher intracellular uptake in cancer cells compared to PPIX.[17] This increased lipophilicity facilitates passage through cellular membranes. Research indicates that PME can be a more potent photosensitizer than PPIX, with a primary photodamage target being the mitochondria, a critical organelle for initiating apoptosis.[17]

PDT Mechanism Visualization

Caption: The photochemical mechanism of PME-mediated Photodynamic Therapy (PDT).

Precursor in Synthetic Chemistry

PME is a foundational building block for creating more complex and targeted photosensitizers. Its vinyl groups and macrocyclic core can be chemically modified to synthesize derivatives like chlorins, which have stronger absorption in the red region of the spectrum, allowing for deeper tissue penetration of light during PDT.[5][6]

Tool in Heme Biosynthesis Research

As a stable and soluble analog of Protoporphyrin IX, PME is used in biochemical assays to study the kinetics and inhibition of ferrochelatase, the terminal enzyme in the heme synthesis pathway that inserts iron into the porphyrin ring.[4][21][22]

References

-

Protoporphyrin IX. (2024). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: this compound. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Safety Data Sheet: this compound. (2022). Frontier Specialty Chemicals Inc. Retrieved from [Link]

-

Ortiz de Montellano, P. R., & Kunze, K. L. (1980). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Olivo, M., et al. (2004). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. International Journal of Oncology. Retrieved from [Link]

-

Setsune, J., & Dolphin, D. (1985). Synthesis of N-(formylmethyl)protoporphyrin and N-(2-hydroxyethyl)protoporphyrin IX dimethyl esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Material Safety Data Sheet: this compound. (2008). FooDB. Retrieved from [Link]

-

Phillips, J. D. (2023). Biochemistry, Heme Synthesis. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Yee, K. K. L., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology. Retrieved from [Link]

-

Protoporphyrin IX: A Primer. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]

-

This compound. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]

-

This compound, 5522-66-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Bonkovsky, H. L., et al. (2013). Protoporphyrin IX: the Good, the Bad, and the Ugly. Hepatology. Retrieved from [Link]

-

de Haas, E. R. M., et al. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology. Retrieved from [Link]

-

Protoporphyrin IX ; Definition, Structure, Functions, Clinical relevance, protoporphyrinogen oxidase. (2024). YouTube. Retrieved from [Link]

-

How can I prepare a this compound?. (2015). ResearchGate. Retrieved from [Link]

-

A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. (2002). OUCI. Retrieved from [Link]

-

Sengupta, D., et al. (2023). Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. Retrieved from [Link]

-

Gries, G., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

-

Boucher, L. J. (1972). Manganese porphyrin complexes. I. Synthesis and spectroscopy of manganese(III) this compound halides. Journal of the American Chemical Society. Retrieved from [Link]

-

Smith, K. M., & Minnetian, O. M. (1986). Total Syntheses of Derivatives of Protoporphyrin IX Regioselectively Labeled with Carbon-13 in the Methyls. LSU Scholarly Repository. Retrieved from [Link]

-

Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. (2024). MDPI. Retrieved from [Link]

-

Heme Biosynthesis. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]

-

Li, X., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. Retrieved from [Link]

-

Moussaron, A., et al. (2015). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules. Retrieved from [Link]

Sources

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. nva.sikt.no [nva.sikt.no]

- 3. This compound 90 HPLC 5522-66-7 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | 5522-66-7 [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]

- 10. This compound CAS#: 5522-66-7 [m.chemicalbook.com]

- 11. foodb.ca [foodb.ca]

- 12. chemos.de [chemos.de]

- 13. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. oncotarget.com [oncotarget.com]

- 20. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Protoporphyrin IX Dimethyl Ester in Modern Bioscience

An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester for Advanced Research Applications

This compound is a chemically modified derivative of Protoporphyrin IX, a vital precursor to essential biological molecules like heme, chlorophylls, and cytochrome c.[1] The addition of two methyl ester groups significantly alters its physicochemical properties, most notably increasing its solubility in organic solvents and enhancing its utility in laboratory settings. This modification makes it a cornerstone compound for a multitude of applications, ranging from the development of novel cancer therapies to the construction of advanced biosensors.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, explore its critical applications, provide validated experimental protocols, and discuss essential safety and handling procedures. The objective is to equip you with the technical knowledge and practical insights required to effectively harness this versatile molecule in your research endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its successful application. This compound is a dark purple, crystalline powder, a characteristic stemming from its extensive conjugated pi-system within the porphyrin macrocycle.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₃₈N₄O₄ | [2][3][4] |

| Molecular Weight | 590.71 g/mol | [3][5] |

| 590.72 g/mol | [2][4] | |

| Exact Mass | 590.2893 | [4] |

| Appearance | Dark purple powder/solid | [1][2] |

| Melting Point | 225-228 °C | [1][6] |

| Purity | Typically ≥90% (HPLC) | [3] |

| Stability | Stable at room temperature; Light Sensitive | [2][3][6] |

| Storage | Store at room temperature or 2-8°C, protected from light, in an inert atmosphere. | [3][6] |

Solubility Profile

The esterification of the two propionic acid side chains of Protoporphyrin IX is the key to its enhanced solubility in a wide range of common laboratory solvents. This property is critical for its formulation and delivery in both in vitro and in vivo experimental models.

-

High Solubility : Dimethyl sulfoxide (DMSO), Chloroform, Acetone, Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate.[1]

-

Moderate Solubility : Methanol.

-

Insoluble : Water.

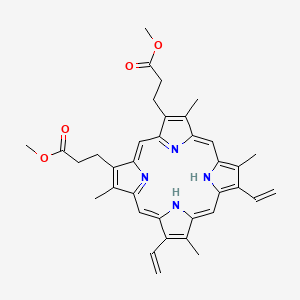

Chemical Structure

The molecular structure of this compound is defined by the porphine core—a large heterocyclic macrocycle—with four methyl, two vinyl, and two methyl propionate groups attached.

Protocol 3.2: In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay

Rationale: This protocol assesses the efficacy of this compound-mediated PDT in a cancer cell line. It includes critical controls to validate that cell death is caused by the combination of the photosensitizer and light, and not by the compound or light exposure alone.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 3.1)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Light source with a defined wavelength and power output (e.g., LED array)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment Groups: Prepare four treatment groups to ensure the experiment is self-validating:

-

Group A (Control): No drug, no light.

-

Group B (Drug Only): Cells incubated with the photosensitizer but kept in the dark.

-

Group C (Light Only): Cells incubated with vehicle (DMSO-containing medium) and exposed to light.

-

Group D (PDT): Cells incubated with the photosensitizer and exposed to light.

-

-

Photosensitizer Incubation: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add the drug-containing medium (for Groups B and D) or vehicle control medium (for Groups A and C). Incubate for a predetermined time (e.g., 4-24 hours) at 37°C. Crucially, this and all subsequent steps until light exposure must be performed in the dark.

-

Wash and Replace Medium: After incubation, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, pre-warmed complete culture medium. This removes extracellular photosensitizer, ensuring that the phototoxic effect is primarily from the internalized compound.

-

Light Irradiation: Expose the designated wells (Groups C and D) to light of an appropriate wavelength and dose. The other wells (Groups A and B) must remain shielded from the light source.

-

Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours to allow for the progression of cell death.

-

Assess Cell Viability: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions and measure the output on a plate reader.

-

Data Analysis: Normalize the results to the control group (Group A) to calculate the percentage of cell viability for each condition. A successful PDT effect is demonstrated when Group D shows significantly lower viability than Groups A, B, and C.

Section 4: Synthesis and Purification Overview

While purchasing high-purity this compound is often the most practical option for research labs, understanding its synthesis provides valuable context. T[3][7]he most common laboratory synthesis involves the direct esterification of its parent compound, Protoporphyrin IX.

A typical synthesis involves dissolving Protoporphyrin IX (or its precursor, Hematoporphyrin) in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). T[8]he reaction is run for several hours in the dark to prevent photodegradation. T[8]he final product is then isolated through solvent evaporation and purified by crystallization, often using a chloroform:methanol mixture, to yield the final product with high purity. H[8]owever, the process of extracting the initial Protoporphyrin IX from natural sources like blood can be tedious, making commercial sources an efficient alternative.

[7]### Section 5: Safety and Handling

This compound should be handled as a potentially hazardous chemical. T[9][10]he full toxicological properties have not been exhaustively studied. A[9]dherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat when handling the compound. *[9][11] Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. A[11][12]void contact with skin and eyes. W[12]ash hands thoroughly after handling. *[11] Fire Safety: In case of fire, use carbon dioxide or dry powder extinguishers. Water-based extinguishers may be less effective for fires involving organic materials. *[9] First Aid:

-

Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult. [13] * Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [9] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes and seek medical attention. [9] * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

This compound is more than just a chemical reagent; it is a versatile platform for innovation in drug development, diagnostics, and materials science. Its well-characterized physicochemical properties, combined with its profound photodynamic capabilities, ensure its continued relevance in both fundamental and applied research. As our understanding of the complexities of diseases like cancer grows, tools like this compound will be instrumental in designing the next generation of targeted therapies and sensitive diagnostic agents.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Frontier Specialty Chemicals Inc. (2022). Safety Data Sheet: this compound. Retrieved from [Link]

-

Senge, M. O. (2015). How can I prepare a this compound? ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 5522-66-7 [chemicalbook.com]

- 2. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 5522-66-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chemos.de [chemos.de]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

Protoporphyrin IX Dimethyl Ester in DMSO: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility and handling of Protoporphyrin IX dimethyl ester in Dimethyl Sulfoxide (DMSO), a critical aspect for researchers in fields ranging from photodynamic therapy (PDT) to materials science. Drawing upon established biochemical principles and field-proven laboratory practices, this document aims to equip scientists and drug development professionals with the necessary knowledge to effectively prepare, handle, and utilize this compound solutions.

Understanding the Significance of this compound and DMSO

Protoporphyrin IX is a naturally occurring photosensitizer and a precursor to heme. Its dimethyl ester derivative is frequently employed in research due to its modified hydrophobicity, which influences its interaction with cellular membranes and its solubility in common organic solvents. DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of compounds, including those with poor aqueous solubility. The combination of this compound and DMSO is therefore a cornerstone of many experimental protocols.

Solubility of this compound in DMSO

While many suppliers qualitatively describe this compound as "soluble" in DMSO, precise quantitative data can be elusive in literature. However, by examining the properties of the parent compound, Protoporphyrin IX, and understanding the impact of esterification, we can establish a reliable framework for its solubility.

Protoporphyrin IX, the diacid form, exhibits a solubility of approximately 5.63 mg/mL (10.01 mM) to 8 mg/mL (14.21 mM) in DMSO.[1][2] The esterification of the two carboxylic acid groups to form the dimethyl ester increases the molecule's overall hydrophobicity. This chemical modification generally leads to enhanced solubility in organic solvents like DMSO. Therefore, it is reasonable to expect the solubility of this compound in DMSO to be at least within, and likely exceeding, this range.

Factors Influencing Solubility:

Several factors can impact the dissolution of this compound in DMSO:

-

Purity of the Compound: Impurities can affect the solubility characteristics. It is recommended to use a high-purity grade of this compound for consistent and reproducible results.

-

Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound and may promote aggregation.[1] Using anhydrous (dry) DMSO is crucial for preparing concentrated stock solutions.

-

Temperature: Gentle warming can aid in the dissolution process. A water bath set to 30-40°C is often sufficient.

-

Mechanical Agitation: Vortexing and sonication are effective methods to accelerate the dissolution of the solid material.

Data Summary: Solubility of Protoporphyrin IX and Related Compounds in DMSO

| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Molar Concentration (mM) | Source(s) |

| Protoporphyrin IX | 562.66 | 5.63 mg/mL | 10.01 | [2] |

| Protoporphyrin IX | 562.66 | 8 mg/mL | 14.21 | [1] |

| This compound | 590.71 | Soluble (exact value not specified) | Not applicable | [3][4] |

Experimental Protocols for Solution Preparation

The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions. The causality behind each step is explained to ensure a thorough understanding of the process.

Preparation of a Concentrated Stock Solution in DMSO

This protocol is designed to create a stable, concentrated stock solution that can be stored for future use.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Sonicator bath (optional)

-

Calibrated analytical balance

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this step in a fume hood or a well-ventilated area.

-

Rationale: Precise weighing is critical for achieving the desired final concentration.

-

-

Adding the Solvent: Transfer the weighed powder to the amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming in a water bath (30-40°C) can also be applied.

-

Rationale: Mechanical agitation and gentle heat increase the kinetic energy of the molecules, facilitating the dissolution process.

-

-

Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

-

Rationale: A clear solution indicates complete dissolution. Any particulate matter suggests that the solubility limit may have been exceeded or that impurities are present.

-

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage.

-

Rationale: Low-temperature storage minimizes solvent evaporation and slows down potential degradation of the compound. For extended storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

-

Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium suitable for cell culture experiments.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

Protocol:

-

Thawing the Stock Solution: If the stock solution is frozen, allow it to thaw completely at room temperature.

-

Dilution: In a sterile tube, add the desired volume of cell culture medium or PBS. While vortexing the medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

-

Rationale: Adding the DMSO stock to the aqueous medium (and not the other way around) while vortexing helps to rapidly disperse the hydrophobic compound, minimizing the risk of precipitation and aggregation.[6]

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7]

-

Rationale: High concentrations of DMSO can be toxic to cells and can interfere with experimental results.

-

-

Immediate Use: It is highly recommended to use the freshly prepared working solution immediately.

-

Rationale: Protoporphyrin IX and its derivatives have a tendency to aggregate in aqueous environments over time, which can reduce their bioavailability and photoactivity.[8]

-

Best Practices for Handling and Storage

Adherence to best practices is paramount for maintaining the integrity and efficacy of this compound solutions.

-

Light Protection: Always protect solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil.[5] Porphyrins are photosensitive and can degrade upon exposure to light, leading to a loss of activity.

-

Use of Anhydrous Solvents: For the preparation of concentrated stock solutions, always use high-quality, anhydrous DMSO to prevent precipitation and aggregation.[1]

-

Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to ensure long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

-

Fresh Preparation of Working Solutions: Due to the potential for aggregation in aqueous media, it is best to prepare working solutions fresh for each experiment.

Troubleshooting Common Issues

Issue: The compound does not fully dissolve in DMSO.

-

Possible Causes: The solubility limit may have been exceeded, or the DMSO may contain water.

-

Solutions: Try gentle warming (30-40°C) and sonication. If the compound still does not dissolve, consider preparing a more dilute stock solution. Ensure you are using anhydrous DMSO.

Issue: A precipitate forms when diluting the DMSO stock solution into an aqueous medium.

-

Possible Causes: The concentration of this compound in the final solution is too high, or the mixing was not efficient.

-

Solutions: Add the DMSO stock solution dropwise to the aqueous medium while vortexing vigorously. Consider preparing a more dilute working solution. The use of a surfactant like Tween 80 in the aqueous medium can also help to maintain solubility.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key workflows and a simplified signaling pathway relevant to the use of this compound.

Conclusion

References

-

ResearchGate. Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. [Link]

-

ResearchGate. How can I prepare a this compound? [Link]

-

Frontier Specialty Chemicals. This compound. [Link]

-

ResearchGate. Changes of the 1 H chemical shifts of this compound. [Link]

-

ResearchGate. Speciation of Ferri protoporphyrin IX in Aqueous and Mixed Aqueous Solution Is Controlled by Solvent Identity, pH, and Salt Concentration. [Link]

-

Journal of the American Chemical Society. Stacking Geometries of Early Protoporphyrin IX Aggregates Revealed by Gas-Phase Infrared Spectroscopy. [Link]

-

PubMed. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo. [Link]

-

Oregon Medical Laser Center. This compound. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Protoporphyrin IX | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. This compound CAS#: 5522-66-7 [m.chemicalbook.com]

- 4. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Absorption and Emission Spectra of Protoporphyrin IX Dimethyl Ester

This guide provides a comprehensive exploration of the photophysical properties of Protoporphyrin IX dimethyl ester (PPDME), a key molecule in various research and development fields, including its application as a photosensitizer in photodynamic therapy (PDT).[1][2] We will delve into the theoretical underpinnings of its absorption and emission spectra, the profound influence of the microenvironment on these properties, and provide robust, field-proven protocols for their accurate measurement. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of PPDME's spectroscopic behavior.

The Photophysical Heart of PPDME: Understanding the Porphyrin Chromophore

This compound, a derivative of the naturally occurring Protoporphyrin IX (PpIX), possesses a highly conjugated macrocyclic structure of four pyrrole rings linked by methene bridges.[3] This extensive π-electron system is the origin of its profound interaction with light. The characteristic absorption spectrum of PPDME in organic solvents is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as Q bands.[4][5]

The Soret band, typically observed around 400-410 nm, arises from a strongly allowed π-π* transition (S₀ → S₂). The Q bands, found between 500 and 650 nm, correspond to a quasi-forbidden π-π* transition (S₀ → S₁) and exhibit vibrational fine structure. Upon absorption of a photon, the PPDME molecule is elevated to an excited singlet state (S₁ or S₂). From the S₁ state, it can relax back to the ground state (S₀) through several pathways, including the emission of a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Alternatively, the excited singlet state can undergo a non-radiative transition to a lower-energy, long-lived triplet state (T₁) via intersystem crossing.[6][7] This triplet state is of paramount importance in applications like PDT, as it can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent.[8] The Jablonski diagram below illustrates these fundamental photophysical processes.

Sources

- 1. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Protoporphyrin IX dimethyl ester fluorescence quantum yield

An In-depth Technical Guide to the Fluorescence Quantum Yield of Protoporphyrin IX Dimethyl Ester

Introduction

This compound (PppIX-DME) is a pivotal molecule in the landscape of photophysics and photomedicine. As the esterified derivative of Protoporphyrin IX (PpIX), a key intermediate in the heme biosynthesis pathway, PppIX-DME serves as a crucial model compound and a precursor for synthesizing more complex photosensitizers.[1] Its application is prominent in fields such as photodynamic therapy (PDT) and photodynamic diagnosis (PDD), where its ability to absorb light and subsequently release that energy through fluorescence or by generating cytotoxic reactive oxygen species is paramount.[2][3][4]

The efficiency of these photophysical processes is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of photons emitted as fluorescence to the total number of photons absorbed.[5][6] This parameter is a direct measure of the probability that an excited molecule will deactivate by emitting a photon. A comprehensive understanding of the ΦF of PppIX-DME is therefore not merely an academic exercise; it is fundamental for optimizing its use in therapeutic and diagnostic protocols, predicting its behavior in different biological environments, and designing next-generation photosensitizers.

This guide provides an in-depth exploration of the fluorescence quantum yield of PppIX-DME. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of core principles, field-proven experimental methodologies, and critical factors that govern this essential photophysical property.

Core Photophysical Characteristics of PppIX-DME

The photophysical behavior of PppIX-DME is dictated by its extended tetrapyrrole macrocycle, which gives rise to its characteristic absorption and emission spectra. The absorption spectrum is dominated by an intense band in the blue region of the spectrum, known as the Soret band (around 400-410 nm), and several weaker bands at longer wavelengths, called Q-bands.[7][8] Upon excitation into these absorption bands, the molecule is promoted to an excited singlet state, from which it can relax via fluorescence, typically emitting red light.

The fluorescence quantum yield of PppIX-DME is not an intrinsic constant but is highly dependent on its environment. Published values vary significantly with the solvent used, reflecting the sensitivity of the excited state to its surroundings. For instance, in chloroform, the quantum yield has been reported to be 0.06, while in methanol, a value of 0.1 has been documented.[7][9]

Table 1: Reported Fluorescence Quantum Yield (ΦF) of PppIX-DME in Different Solvents

| Solvent | Quantum Yield (ΦF) | Reference |

| Chloroform | 0.06 | Gouterman, 1974 (cited in[7]) |

| Methanol | 0.1 | Taniguchi & Lindsey, 2018[9] |

These values, while seemingly low, are characteristic of many porphyrin-based photosensitizers and are intrinsically linked to the other deactivation pathways available to the excited molecule, particularly intersystem crossing to the triplet state, which is the cornerstone of PDT.

Critical Factors Modulating Fluorescence Quantum Yield

The measured ΦF of PppIX-DME can be profoundly altered by a range of environmental and experimental factors. An understanding of these influences is crucial for both accurate measurement and predictable application.

Solvent Environment

The polarity of the solvent can influence the energy levels of the excited state and thus affect the rates of radiative (fluorescence) and non-radiative decay. For the parent compound, Protoporphyrin IX, fluorescence intensity is known to decrease with an increase in solvent polarity, partly due to a lack of solubility and increased aggregation in aqueous media.[10] PppIX-DME, being more hydrophobic than PpIX, exhibits better solubility in organic solvents but is still susceptible to these environmental effects.

Aggregation and Concentration

Porphyrins have a strong tendency to self-associate in solution, forming dimers and higher-order aggregates, a phenomenon driven by π-π stacking and hydrophobic interactions.[11][12] This aggregation is a primary cause of fluorescence quenching. In the aggregated state, new, rapid non-radiative decay pathways are introduced, which effectively outcompete fluorescence, leading to a dramatic decrease in the quantum yield.[10][12]

Because aggregation is a concentration-dependent process, the ΦF of PppIX-DME is often observed to decrease as its concentration increases.[6] This is a critical consideration in experimental design, as highly concentrated solutions will not exhibit the photophysical properties of the monomeric species.

Caption: Aggregation leads to fluorescence quenching in PppIX-DME.

pH and Ionic Strength

For the parent compound PpIX, pH is a critical factor, as the protonation state of its carboxylic acid side chains dictates its aggregation behavior.[12][13] While the esterification in PppIX-DME removes these ionizable groups, the local pH of the microenvironment can still influence molecular interactions and the stability of potential aggregates, especially in complex biological media.

Photobleaching

Upon prolonged or high-intensity irradiation, PppIX-DME can undergo photochemical reactions that alter its structure, a process known as photobleaching.[14] These reactions create photoproducts that may have different, often lower, fluorescence quantum yields.[14][15] This degradation process means that the measured fluorescence intensity and apparent ΦF can decrease over the course of an experiment, a factor that must be controlled for accurate measurements.

A Validated Protocol for Measuring Relative Fluorescence Quantum Yield

The comparative method is the most widely used and reliable technique for determining the fluorescence quantum yield of a compound.[6] It involves comparing the fluorescence properties of the test sample (PppIX-DME) to a well-characterized fluorescence standard with a known ΦF.

Principle of the Method

The core assumption is that if two solutions (sample and standard) have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. When different solvents are used, a correction for the refractive index of the solvents is required.

Step-by-Step Experimental Workflow

Step 1: Selection of an Appropriate Fluorescence Standard

-

Criteria: Choose a standard that absorbs and emits in a similar spectral region to PppIX-DME. The standard should be photochemically stable and have a well-documented, consistent quantum yield.

-

Recommended Standards: For PppIX-DME (emission ~630-700 nm), standards like Rhodamine B in ethanol (ΦF ≈ 0.65) or Cresyl Violet in methanol (ΦF ≈ 0.54) are suitable choices.

Step 2: Preparation of Sample and Standard Solutions

-

Solvent Purity: Use spectroscopy-grade solvents to minimize interference from fluorescent impurities.

-

Concentration Series: Prepare a series of dilute solutions for both PppIX-DME and the chosen standard. The concentration should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 in a 1 cm path length cuvette. This is critical to avoid inner filter effects and concentration-dependent quenching.[6][7]

Step 3: Spectroscopic Measurements

-

Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the exact absorbance at the intended excitation wavelength (e.g., 408 nm).

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. It is imperative that the fluorometer is set to provide corrected spectra, accounting for variations in detector sensitivity and lamp intensity across the wavelength range.

Step 4: Data Analysis and Calculation

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength. The data should yield a straight line passing through the origin. The slope of this line is a key parameter.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:[5]

Φx = Φst * (Grad_x / Grad_st) * (n_x² / n_st²)

Where:

-

Φst is the quantum yield of the standard.

-

Grad_x is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_st is the gradient from the plot for the standard.

-

n_x is the refractive index of the solvent used for the sample.

-

n_st is the refractive index of the solvent used for the standard.

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Implications for Biomedical Applications

The fluorescence quantum yield of PppIX-DME is not just a physical constant but a determinant of its function in a biological context. The de-excitation of the excited singlet state represents a branching point: the molecule can either fluoresce or undergo intersystem crossing (ISC) to a long-lived triplet state. These two pathways are competitive.

In Photodynamic Therapy (PDT): The goal is to maximize the production of cytotoxic singlet oxygen. This process originates from the triplet state of the photosensitizer. Therefore, a lower fluorescence quantum yield (ΦF) is often desirable as it implies a higher quantum yield for intersystem crossing (ΦISC) and, consequently, more efficient singlet oxygen generation.[14][16]

In Photodynamic Diagnosis (PDD) and Fluorescence-Guided Surgery: The objective is detection and visualization. Here, a high fluorescence quantum yield is advantageous, as it produces a stronger optical signal, enabling clearer demarcation of tissue where the photosensitizer has accumulated.[3][4]

The utility of PppIX-DME and its derivatives thus depends on striking the right balance between these competing deactivation pathways, a balance that can be tuned by chemical modification and controlled by understanding the environmental factors discussed in this guide.

Caption: Jablonski diagram showing competing de-excitation pathways.

Conclusion

The fluorescence quantum yield of this compound is a fundamental parameter that dictates its efficacy as a photosensitizer. Its value, typically in the range of 0.06 to 0.1 in common organic solvents, is not static but is dynamically influenced by the molecular environment, most notably by solvent interactions and the propensity of the molecule to aggregate. Accurate and reproducible measurement of the ΦF, best achieved through the comparative method under controlled, dilute conditions, is essential for characterizing PppIX-DME and its derivatives. Ultimately, a deep understanding of the quantum yield and the factors that control the balance between fluorescence and triplet state formation is indispensable for the rational design and application of these powerful molecules in medicine and materials science.

References

-

Oregon Medical Laser Center. (n.d.). This compound. OMLC. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available via PhotochemCAD. [Link]

-

de Vijlder, T., et al. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology, 218(2), 115-127. [Link]

-

Goh, L. K., et al. (2013). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Photodiagnosis and Photodynamic Therapy, 10(4), 486-494. [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. [Link]

-

Myrzakhmetov, B., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1638. [Link]

-

Lübbert, C., et al. (2024). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Gabor, F., et al. (2022). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Pharmaceutics, 14(11), 2419. [Link]

-

Mog, S., et al. (2021). Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv. [Link]

-

Scolaro, L. M., et al. (2002). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. The Journal of Physical Chemistry B, 106(10), 2453–2459. [Link]

-

Acher, G., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines, 10(2), 423. [Link]

-

Teng, K. W., & Lee, S. H. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Journal of Physical Chemistry B, 123(27), 5832-5840. [Link]

-

Teng, K. W., & Lee, S. H. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Journal of Physical Chemistry B, 123(27), 5832-5840. [Link]

-

ACS Publications. (n.d.). Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. Inorganic Chemistry. [Link]

-

Ostertag, E., et al. (2019). Pigmentation of White, Brown, and Green Chicken Eggshells Analyzed by Reflectance, Transmittance, and Fluorescence Spectroscopy. Journal of Agricultural and Food Chemistry, 67(30), 8449-8460. [Link]

-

ResearchGate. (n.d.). Fluorescence emission and decay (λexc = 408 nm) of PpIX (A,D), PPa.... [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. [Link]

-

Miah, M. I., et al. (2020). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. Applied Sciences, 10(18), 6296. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. National Bureau of Standards Special Publication 466. [Link]

-

Miah, M. I. (n.d.). Fluorescence Spectroscopy Study of Protoporphyrin IX Metabolism Level in Cells. Photobiology. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. karger.com [karger.com]

- 3. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jasco-global.com [jasco-global.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. This compound [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. PhotochemCAD | this compound [photochemcad.com]

- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Protoporphyrin IX Dimethyl Ester from Hematoporphyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of protoporphyrin IX dimethyl ester from hematoporphyrin. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely. The guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, and discusses critical aspects of purification and characterization. By integrating expert insights and citing authoritative sources, this document aims to be a valuable resource for those working with porphyrins in various scientific and therapeutic fields.

Introduction: The Significance of Protoporphyrin IX and its Dimethyl Ester

Protoporphyrin IX (PpIX) is a vital tetrapyrrole that serves as the immediate precursor to heme in the biosynthetic pathway.[1][2][3] Heme is a crucial component of essential proteins like hemoglobin, myoglobin, and cytochromes, playing a fundamental role in oxygen transport, energy metabolism, and drug detoxification.[4] Beyond its biological role, PpIX has garnered significant attention as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[5]

The dimethyl ester derivative of protoporphyrin IX is of particular interest in research and development for several reasons. The esterification of the two carboxylic acid side chains significantly increases the molecule's solubility in organic solvents, facilitating its purification and use in subsequent chemical modifications.[6] This enhanced solubility is advantageous for a variety of applications, including the development of novel photosensitizers and as a starting material for the synthesis of other porphyrin derivatives.[6][7]

This guide focuses on a common and reliable method for synthesizing this compound, starting from the readily available hematoporphyrin.

The Chemical Transformation: From Hematoporphyrin to this compound

The conversion of hematoporphyrin to this compound is a two-step process that involves:

-

Dehydration: The two hydroxyethyl groups at positions 3 and 8 of the hematoporphyrin macrocycle are eliminated to form vinyl groups. This acid-catalyzed dehydration reaction transforms hematoporphyrin into protoporphyrin IX.

-

Esterification: The two propionic acid side chains at positions 13 and 17 are converted to their corresponding methyl esters. This is typically achieved through a Fischer esterification reaction using methanol in the presence of an acid catalyst.[8]

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from hematoporphyrin.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Hematoporphyrin dihydrochloride | ≥95% | Sigma-Aldrich | Starting material |

| Sulfuric acid (H₂SO₄) | 95-98% | Fisher Scientific | Catalyst |

| Methanol (CH₃OH) | Anhydrous | Acros Organics | Reagent and solvent |

| Chloroform (CHCl₃) | ACS Grade | VWR | Solvent for extraction and chromatography |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | J.T. Baker | Drying agent |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

3.2. Step-by-Step Procedure

The synthesis involves a one-pot reaction where both dehydration and esterification occur concurrently.[8]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of hematoporphyrin dihydrochloride in anhydrous methanol. A typical concentration is in the range of 1-5 mg/mL.

-

Carefully add concentrated sulfuric acid to the solution. A common catalytic amount is 5% (v/v) of the total methanol volume.

-

Crucially, protect the reaction mixture from light by wrapping the flask in aluminum foil, as porphyrins are light-sensitive. [8]

Step 2: Reaction

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period, typically 12 hours.[8]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of chloroform and methanol (e.g., 95:5 v/v). The product, this compound, will have a higher Rf value than the starting material and the intermediate protoporphyrin IX.

Step 3: Work-up and Extraction

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction several times to ensure complete recovery.

-

Combine the organic layers and wash them with distilled water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product is typically purified by column chromatography on silica gel.

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol. The desired product, this compound, will elute as a distinct colored band.

-

Collect the fractions containing the pure product and evaporate the solvent.

An alternative to column chromatography is crystallization. A simple crystallization can be performed from a chloroform:methanol (1:3) mixture to yield the final product.[8]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

4.1. UV-Visible Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum of this compound in chloroform typically shows a strong Soret band around 407-408 nm and four weaker Q-bands in the 500-650 nm region.[9][10]

| Solvent | Soret Band (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Chloroform | 407-408 | ~171,000 - 166,000 |

| Dioxane | 406 | ~164,000 |

| Pyridine | 409 | ~163,000 |

| Ether | 404 | ~158,000 |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The spectrum will show characteristic signals for the methyl, vinyl, and propionate ester protons.

4.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound (C₃₆H₃₈N₄O₄, MW = 590.71 g/mol ).[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material or intermediate, the reaction time may need to be extended, or the amount of catalyst may need to be adjusted.

-

Low Yield: Low yields can result from incomplete extraction or losses during purification. Ensure thorough extraction and careful handling during chromatography.

-

Purity Issues: If the final product is not pure, repeated chromatography or recrystallization may be necessary.

-

Light Sensitivity: Throughout the entire process, it is imperative to protect the porphyrin-containing solutions from light to prevent photodegradation.

Conclusion

The synthesis of this compound from hematoporphyrin is a well-established and reliable procedure. By following the detailed protocol and adhering to the key considerations outlined in this guide, researchers can successfully synthesize this valuable compound for a wide range of applications in chemistry, biology, and medicine. The enhanced solubility and reactivity of the dimethyl ester make it an important building block for the development of new porphyrin-based materials and therapeutics.

References

-

The Good Scents Company. This compound. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Hematoporphyrin?. Available from: [Link]

-

Oregon Medical Laser Center. This compound. Available from: [Link]

-

Frontier Specialty Chemicals. Protoporphyrin IX: A Primer. Available from: [Link]

-

National Center for Biotechnology Information. Biochemistry, Heme Synthesis. Available from: [Link]

-

PubMed. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo. Available from: [Link]

-

ResearchGate. An in vitro study on the improvement of protoporphyrin IX accumulation using esterified and amidated 5-aminolevulinic acids. Available from: [Link]

-

MDPI. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells. Available from: [Link]

-

National Center for Biotechnology Information. Protoporphyrin IX: the Good, the Bad, and the Ugly. Available from: [Link]

-

PhotochemCAD. This compound. Available from: [Link]

-